molecular formula C11H9N3O2 B610121 Pirquinozol CAS No. 65950-99-4

Pirquinozol

Cat. No. B610121
Key on ui cas rn: 65950-99-4
M. Wt: 215.21 g/mol
InChI Key: XLUKOGNIEDDIMV-UHFFFAOYSA-N
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Patent
US04076818

Procedure details

4.8 g (0.03 mole) of 3-diazooxindole is suspended in 500 ml of benzene and 1.96 g (0.033 mole) of propargyl alcohol added. The reaction mixture is refluxed overnight under nitrogen, after which 19.6 g (0.33 mole) of propargyl alcohol is added and the reaction continued under reflux for a total of 48 hours. The tan solid which precipitates is filtered off (1.5 g, 23% yield), m.p. 272°-275° (sl. dec.). Recrystallization from methanol gives crystals of the title compound, m.p. 286°-288° (sl. dec.).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step Two
Quantity
19.6 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
23%

Identifiers

REACTION_CXSMILES
[N+:1](=[C:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4]1=[O:12])=[N-:2].[CH2:13]([OH:16])[C:14]#[CH:15]>C1C=CC=CC=1>[OH:16][CH2:13][C:14]1[CH:15]=[C:3]2[N:1]([C:4](=[O:12])[NH:5][C:6]3[CH:7]=[CH:8][CH:9]=[CH:10][C:11]=32)[N:2]=1

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
[N+](=[N-])=C1C(NC2=CC=CC=C12)=O
Step Two
Name
Quantity
1.96 g
Type
reactant
Smiles
C(C#C)O
Step Three
Name
Quantity
19.6 g
Type
reactant
Smiles
C(C#C)O
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed overnight under nitrogen
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a total of 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The tan solid which precipitates
FILTRATION
Type
FILTRATION
Details
is filtered off (1.5 g, 23% yield), m.p. 272°-275° (sl. dec.)
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol

Outcomes

Product
Name
Type
product
Smiles
OCC1=NN2C(NC=3C=CC=CC3C2=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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